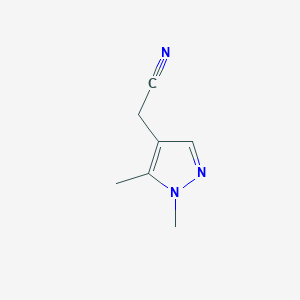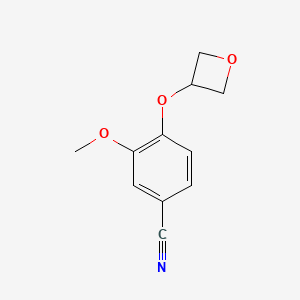
(1,5-Dimetil-1H-pirazol-4-il)acetonitrilo
Descripción general
Descripción
2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an acetonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Aplicaciones Científicas De Investigación
2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile has found applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
Target of Action
Pyrazole-based compounds, which include (1,5-dimethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole-based compounds , it is plausible that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.
Pharmacokinetics
It is noted that the presence of a pyridine core in the molecule of related compounds increases bioavailability , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar properties.
Result of Action
Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar effects.
Action Environment
The synthesis of related compounds has been achieved under various conditions , suggesting that the action of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might also be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxicity studies have indicated that high doses can lead to liver and kidney damage .
Metabolic Pathways
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile often employs catalytic processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workup .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as copper or iron complexes.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and alcohols.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Comparación Con Compuestos Similares
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
- (1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile
Uniqueness: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both methyl groups and the acetonitrile moiety provides a unique combination of electronic and steric effects, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZASAYUGLBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)



![6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)
